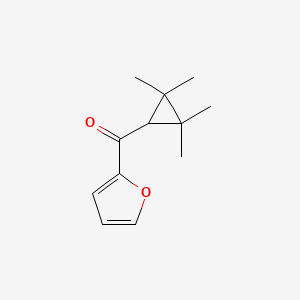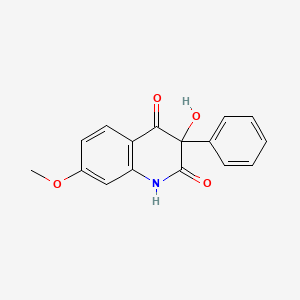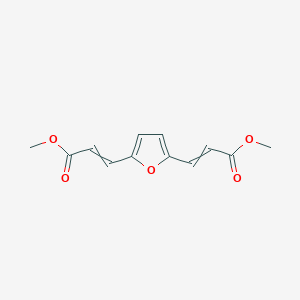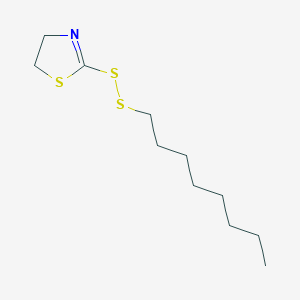
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of 2-mercapto-4,5-dihydro-1,3-thiazole with octyl disulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Mercapto-4,5-dihydro-1,3-thiazole+Octyl disulfide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps like distillation, crystallization, or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The thiazole ring may also participate in binding interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Octyldisulfanyl)-pyridine
- 2-(Octyldisulfanyl)-benzothiazole
- 2-(Octyldisulfanyl)-imidazole
Uniqueness
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole is unique due to the presence of both the octyldisulfanyl group and the thiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
94613-57-7 |
|---|---|
Fórmula molecular |
C11H21NS3 |
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
2-(octyldisulfanyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C11H21NS3/c1-2-3-4-5-6-7-9-14-15-11-12-8-10-13-11/h2-10H2,1H3 |
Clave InChI |
DVBWBRGLLLHWSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSSC1=NCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


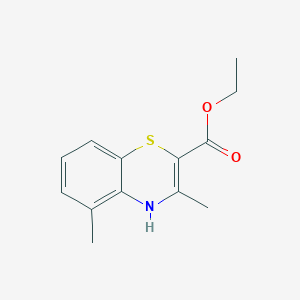
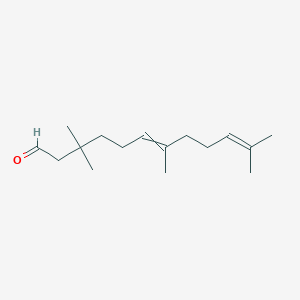

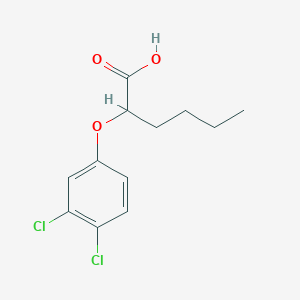
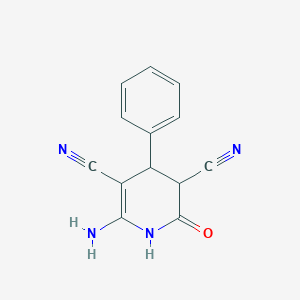
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
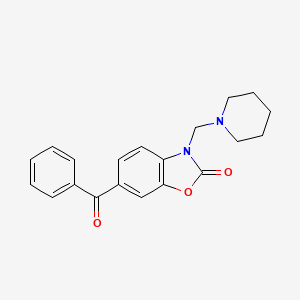

phosphane](/img/structure/B14341099.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
